molecular formula C9H17NO3 B2374231 2-(3,3-Dimethylbutanamido)propanoic acid CAS No. 1104580-85-9

2-(3,3-Dimethylbutanamido)propanoic acid

Cat. No. B2374231
CAS RN: 1104580-85-9
M. Wt: 187.239
InChI Key: VTWGNAOOGHTLEK-UHFFFAOYSA-N
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Description

“2-(3,3-Dimethylbutanamido)propanoic acid” is a chemical compound with the CAS Number: 1104580-85-9. It has a molecular weight of 187.24 and its IUPAC name is N-(3,3-dimethylbutanoyl)alanine . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of “2-(3,3-Dimethylbutanamido)propanoic acid” can be represented by the InChI code: 1S/C9H17NO3/c1-6(8(12)13)10-7(11)5-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)(H,12,13) and the InChI key: VTWGNAOOGHTLEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3,3-Dimethylbutanamido)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

  • Anticonvulsant and Antinociceptive Activities : A study synthesized a library of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential new hybrid anticonvulsants. These compounds were tested for anticonvulsant and antinociceptive activities, showing promising results in preclinical seizure models in mice (Kamiński et al., 2016).

  • Biosynthetic Incorporation into Proteins : Another study reported the biosynthetic incorporation of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins at defined sites. This approach is useful for studying protein structure, dynamics, and interactions (Summerer et al., 2006).

  • Organic Synthesis : Research on regioselective olefination of substituted N,N-dimethylbenzylamines highlighted the transformation of these compounds into 3-(2'-tolyl)propanoic acid and its derivatives, demonstrating a method for functionalization in organic synthesis (Cai et al., 2007).

  • Thermochemical Properties : A study on the standard molar enthalpies of various monocarboxylic acids, including 3,3-dimethylbutanoic acid, contributed to the development of a group-additivity predictive scheme for estimating gaseous enthalpies of formation of these acids (Verevkin, 2000).

  • Polymer Modification : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, aimed at improving their biological activities for medical applications (Aly & El-Mohdy, 2015).

  • Water-Soluble Thermo-Sensitive Resin : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from 3-(dimethylamino)propanoic acid. This resin showed potential use in thermal laser imaging applications (An et al., 2015).

Safety and Hazards

The safety information available indicates that “2-(3,3-Dimethylbutanamido)propanoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While there isn’t specific information on the future directions of “2-(3,3-Dimethylbutanamido)propanoic acid”, it’s worth noting that the biosynthesis pathway of similar compounds in pathogenic bacteria is of particular interest in the future design of antibiotic drugs as it contains many potential enzyme targets that are absent and unnecessary in humans .

properties

IUPAC Name

2-(3,3-dimethylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(8(12)13)10-7(11)5-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWGNAOOGHTLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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